
Hashishene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hashishene is a unique monoterpene, scientifically known as 5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane . It is primarily found in aged hashish, resulting from the chemical transformation of myrcene, a common terpene in cannabis . This compound was discovered in 2014 and has since intrigued researchers due to its distinct properties and formation process .
Méthodes De Préparation
Hashishene is not synthesized through conventional laboratory methods but is formed naturally during the aging process of hashish . The transformation of myrcene into this compound is driven by factors such as light, heat, and pressure over extended periods . This photolytic process does not involve oxidation, making this compound a true terpene consisting solely of carbon and hydrogen atoms . Traditional methods of hashish production, such as pressing and curing, facilitate the formation of this compound .
Analyse Des Réactions Chimiques
Hashishene undergoes limited chemical reactions due to its stable structure. The primary reaction involved in its formation is the photolytic transformation of myrcene . This process involves the rearrangement of the myrcene molecule under the influence of light, heat, and pressure . There is no significant oxidation or reduction involved in this transformation . The major product formed from this reaction is this compound itself .
Applications De Recherche Scientifique
Hashishene has garnered interest in various scientific fields due to its unique properties. In chemistry, it serves as a model compound for studying photolytic transformations and the stability of terpenes . In biology and medicine, research is ongoing to understand its potential effects and interactions with biological systems . Although its applications are still under investigation, this compound’s presence in aged hashish makes it a compound of interest in the study of cannabis and its derivatives .
Mécanisme D'action
The exact mechanism of action of hashishene is not well understood due to limited research . it is known that the transformation from myrcene to this compound is driven by photons of light, which slowly rearrange the molecule without oxidizing it . This photolytic process suggests that this compound’s formation is primarily influenced by environmental factors such as light, heat, and pressure .
Comparaison Avec Des Composés Similaires
Hashishene is unique compared to other terpenes due to its exclusive formation in aged hashish . Similar compounds include other terpenes like geraniol and linalool, which are also derived from myrcene . unlike this compound, these terpenes are commonly found in the cannabis plant itself . The distinct formation process and stability of this compound set it apart from these related compounds .
Propriétés
Numéro CAS |
16626-39-4 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1-ethenyl-5,5-dimethylbicyclo[2.1.1]hexane |
InChI |
InChI=1S/C10H16/c1-4-10-6-5-8(7-10)9(10,2)3/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
FVALSVRBUSTXPB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C2)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



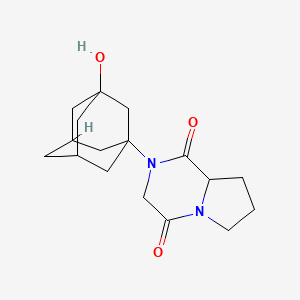
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
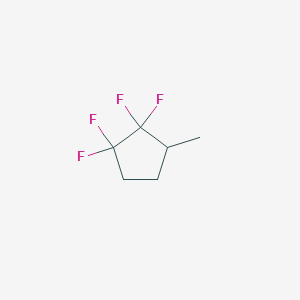

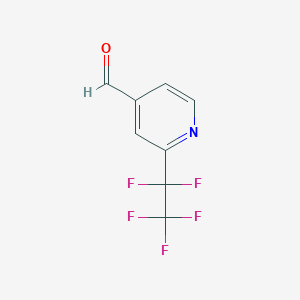
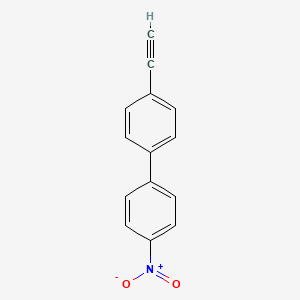
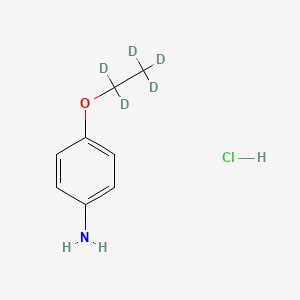
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)

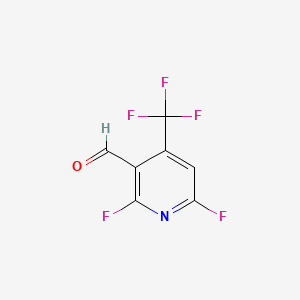
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
![5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)
